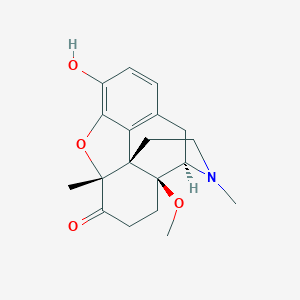

14-Methoxymetopon

Description

Structure

3D Structure

Properties

CAS No. |

131575-03-6 |

|---|---|

Molecular Formula |

C19H23NO4 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1 |

InChI Key |

DENICFHULARDRG-WEZQJLTASA-N |

SMILES |

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |

Isomeric SMILES |

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC |

Canonical SMILES |

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |

Synonyms |

14-methoxymetopon |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 14-Methoxymetopon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 14-methoxymetopon, a potent µ-opioid receptor agonist. The synthesis commences from the key precursor, 14-hydroxy-5-methylcodeinone, and proceeds through a three-step sequence involving O-methylation, catalytic hydrogenation, and final deprotection. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway to aid in understanding.

Core Synthesis Pathway

The synthesis of this compound from 14-hydroxy-5-methylcodeinone is a well-established route.[1] The overall transformation involves the selective methylation of the 14-hydroxyl group, reduction of the 7,8-double bond, and demethylation of the 3-methoxy group to yield the final product.

Step 1: O-Methylation of 14-Hydroxy-5-methylcodeinone

The initial step focuses on the selective O-methylation of the tertiary hydroxyl group at the 14-position of 14-hydroxy-5-methylcodeinone. This is achieved using a strong base to deprotonate the hydroxyl group, followed by reaction with a methylating agent.

Experimental Protocol:

To a solution of 14-hydroxy-5-methylcodeinone in anhydrous dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere. The reaction mixture is stirred at this temperature to allow for the formation of the corresponding alkoxide. Subsequently, methyl iodide (CH₃I) is added dropwise, and the reaction is allowed to proceed. Upon completion, the reaction is quenched, and the product, 14-methoxy-5-methylcodeinone, is extracted and purified.

| Parameter | Value |

| Starting Material | 14-Hydroxy-5-methylcodeinone |

| Reagents | Sodium hydride (NaH), Methyl iodide (CH₃I) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Temperature | 0°C |

| Key Transformation | Selective O-methylation at C-14 |

Step 2: Catalytic Hydrogenation of 14-Methoxy-5-methylcodeinone

The second step involves the reduction of the Δ⁷,⁸ double bond of 14-methoxy-5-methylcodeinone to yield the corresponding dihydro derivative. This is typically accomplished through catalytic hydrogenation.

Experimental Protocol:

14-Methoxy-5-methylcodeinone is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to a hydrogen atmosphere in a suitable hydrogenation apparatus. The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction. The catalyst is then removed by filtration, and the solvent is evaporated to yield the dihydro derivative.

| Parameter | Value |

| Starting Material | 14-Methoxy-5-methylcodeinone |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Methanol |

| Key Transformation | Reduction of the C7-C8 double bond |

Step 3: Deprotection of the 3-O-Methyl Group

The final step in the synthesis is the deprotection of the 3-O-methyl group to unveil the phenolic hydroxyl group, which is crucial for the pharmacological activity of this compound. This is achieved by refluxing with a strong acid.

Experimental Protocol:

The dihydro derivative obtained from the previous step is refluxed with 48% hydrobromic acid (HBr). This treatment cleaves the methyl ether at the 3-position. After the reaction is complete, the mixture is cooled, and the product, this compound hydrobromide, is isolated and purified. A reported yield for this final step is 77%.[1]

| Parameter | Value |

| Starting Material | Dihydro derivative from Step 2 |

| Reagent | 48% Hydrobromic Acid (HBr) |

| Condition | Reflux |

| Product | This compound hydrobromide |

| Yield | 77% |

Synthesis Pathway Visualization

The following diagram illustrates the core synthesis pathway of this compound from 14-hydroxy-5-methylcodeinone.

Caption: Synthesis of this compound.

Alternative Precursor Synthesis

While the above pathway details the synthesis from 14-hydroxy-5-methylcodeinone, it is important to note that this precursor can be derived from more readily available starting materials such as thebaine or oripavine. The chemical derivatization of 14-O-methyloxymorphone by introducing a methyl group at position 5 also yields this compound.[2] The synthesis of 14-O-methyloxymorphone can be achieved from oxymorphone through O-methylation of the 14-hydroxyl group using dimethyl sulfate.[3]

Conclusion

This technical guide outlines the primary synthetic route to this compound, providing a foundation for researchers and drug development professionals. The described three-step process from 14-hydroxy-5-methylcodeinone offers a clear and established method for obtaining this potent opioid agonist. Further research into optimizing reaction conditions and yields for each step can contribute to the efficient production of this valuable research compound.

References

The Enigmatic Opioid: A Technical Guide to the Discovery and Development of 14-Methoxymetopon

An In-depth Exploration for Researchers and Drug Development Professionals

Abstract

14-Methoxymetopon is a semi-synthetic opioid analgesic that has garnered significant attention within the scientific community for its remarkable potency and unique pharmacological profile. Developed in the mid-1990s by a team led by Professor Helmut Schmidhammer at the University of Innsbruck, this morphinan derivative exhibits potent µ-opioid receptor (MOR) agonism, with an analgesic efficacy reported to be up to 500 times that of morphine when administered systemically and potentially over a million-fold greater via spinal or supraspinal routes.[1][2] What distinguishes this compound is its apparent dissociation of potent analgesia from some of the classic opioid-related side effects, such as profound respiratory depression and constipation, where it demonstrates a ceiling effect.[3][4] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, pharmacological characterization, and developmental status of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The development of this compound arose from systematic structure-activity relationship (SAR) studies of morphinan compounds. The primary goal was to create a potent and selective MOR agonist with an improved therapeutic index compared to existing opioids. The introduction of a methoxy group at the 14-position of the morphinan scaffold was a key modification. This alteration was found to significantly enhance the binding affinity and intrinsic activity at the µ-opioid receptor.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from the naturally occurring opium alkaloid, thebaine. The following diagram illustrates a general synthetic workflow.

Pharmacological Profile

Receptor Binding Affinity

This compound is a high-affinity and selective ligand for the µ-opioid receptor. Radioligand binding assays have consistently demonstrated its potent interaction with MOR, while showing significantly lower affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[1][5]

| Ligand | Receptor | Kᵢ (nM) | Species | Tissue/Cell Line | Reference(s) |

| This compound | µ (mu) | 0.43 | Rat | Brain membranes | [1] |

| δ (delta) | Weaker binding | Rat | Brain membranes | [1][5] | |

| κ (kappa) | Weaker binding | Rat | Brain membranes | [1][5] | |

| Morphine | µ (mu) | ~1-10 | Various | Various | [6] |

| DAMGO | µ (mu) | ~1-5 | Various | Various | [5] |

Table 1: Opioid Receptor Binding Affinities (Kᵢ)

In Vitro Functional Activity

Functional assays, such as the [³⁵S]GTPγS binding assay, have been instrumental in characterizing the agonist properties of this compound. This assay measures the activation of G-proteins coupled to the opioid receptors, providing insights into the compound's efficacy and potency.

| Ligand | Assay | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | System | Reference(s) |

| This compound | [³⁵S]GTPγS Binding | 70.9 | Full agonist, comparable to DAMGO in some studies | Rat brain membranes | [1] |

| Morphine | [³⁵S]GTPγS Binding | Variable | Partial to full agonist | Various | [4] |

| DAMGO | [³⁵S]GTPγS Binding | Variable | Full agonist (standard) | Various | [4] |

Table 2: In Vitro Functional Activity

In Vivo Analgesic Efficacy

Animal models of nociception, such as the hot-plate and tail-flick tests, have demonstrated the potent antinociceptive effects of this compound.

| Compound | Test | ED₅₀ (mg/kg, s.c.) | Potency Ratio (vs. Morphine) | Species | Reference(s) |

| This compound | Hot-Plate | ~0.01 - 0.05 | ~100-500x | Mouse | [3] |

| Tail-Flick | ~0.01 - 0.05 | ~100-300x | Mouse | [5] | |

| Morphine | Hot-Plate | ~1 - 5 | 1x | Mouse | [3] |

| Tail-Flick | ~2 - 8 | 1x | Mouse | [5] |

Table 3: In Vivo Analgesic Potency

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Experimental Protocols

Radioligand Binding Assay

A detailed protocol for determining the binding affinity of this compound for opioid receptors is outlined below.

Methodology:

-

Membrane Preparation: Rodent brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing the opioid receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and a range of concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation upon receptor agonism.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membrane preparations from brain tissue or cells expressing the opioid receptor of interest are used.

-

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.

-

Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified.

-

Data Analysis: The data are plotted to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.

In Vivo Analgesia Assays

This test measures the response latency to a thermal stimulus.

Methodology:

-

Acclimatization: Mice are acclimated to the testing room and apparatus.

-

Drug Administration: this compound or a vehicle control is administered (e.g., subcutaneously).

-

Testing: At a predetermined time after drug administration, the mouse is placed on a heated plate (typically 52-55°C), and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded.

-

Cut-off Time: A cut-off time is used to prevent tissue damage.

This assay also assesses the response to a thermal stimulus.

Methodology:

-

Restraint: The mouse is gently restrained, and its tail is exposed.

-

Stimulus: A focused beam of radiant heat is applied to a specific portion of the tail.

-

Measurement: The time taken for the mouse to "flick" its tail away from the heat source is measured.

-

Cut-off Time: A maximum exposure time is set to avoid injury.

Developmental Status and Future Perspectives

Despite the promising preclinical data, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. This suggests that the compound may still be in the preclinical phase of development or that its development has been discontinued.

The unique pharmacological profile of this compound, particularly its potent analgesia with a potential for a wider therapeutic window, continues to make it a valuable research tool for understanding the intricacies of opioid receptor function. Further research is warranted to elucidate the precise molecular mechanisms underlying its favorable side-effect profile. The development of analogs of this compound with further optimized pharmacokinetic and pharmacodynamic properties may hold promise for the future of pain management.

Conclusion

This compound stands out as a highly potent µ-opioid receptor agonist with an intriguing preclinical profile that suggests a potential for a safer analgesic. Its discovery and characterization have provided valuable insights into the structure-activity relationships of morphinan-based opioids. While its clinical development status remains unclear, this compound continues to be a significant molecule of interest for researchers in the field of opioid pharmacology and drug discovery. The detailed experimental protocols and compiled data in this guide aim to facilitate further investigation into this and similar compounds, with the ultimate goal of developing more effective and safer pain therapeutics.

References

- 1. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

14-Methoxymetopon: A Deep Dive into Receptor Binding Affinity and Selectivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of 14-Methoxymetopon, a potent semi-synthetic opioid analgesic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and opioid pharmacology. This document collates quantitative data from various studies, details common experimental protocols for assessing opioid receptor binding, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological characteristics.

Core Concepts: Receptor Binding and Functional Activity

This compound is a derivative of metopon, distinguished by a methoxy group at the 14-position. It is recognized for its exceptionally high analgesic potency, reported to be approximately 500 times that of morphine when administered systemically and potentially over a million-fold more potent via spinal or supraspinal routes.[1][2][3] This remarkable potency is intrinsically linked to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR).

The binding affinity of a ligand, such as this compound, for a receptor is a measure of the strength of the interaction between the two molecules. It is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity. Selectivity, in this context, refers to a ligand's ability to bind preferentially to one type of receptor over others.

Quantitative Analysis of Receptor Binding Affinity

The following tables summarize the binding affinity of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors as determined in various radioligand binding studies. It is important to note that variations in experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition) can lead to differences in the reported Ki values across studies.

| Receptor | Ligand | Ki (nM) | Tissue/Cell Line | Reference |

| Mu (μ) | This compound | 0.01 | Not Specified | [2] |

| Mu (μ) | This compound | 0.15 | Not Specified | [4][5] |

| Mu (μ) | [3H]this compound | 0.43 | Rat brain membranes | [4][6] |

| Mu (μ) Splice Variants | [3H]this compound | ~0.2 (for most variants) | CHO cells expressing mMOR-1 variants | [7] |

| Mu (μ) | Morphine | 3.4 - 6.55 | Not Specified / Rat brain homogenates | [4][5] |

| Mu (μ) | Oxymorphone | 0.97 | Not Specified | [5] |

Table 1: Mu-Opioid Receptor Binding Affinity of this compound and Comparators. This table highlights the sub-nanomolar affinity of this compound for the mu-opioid receptor, which is significantly higher than that of morphine and oxymorphone.

| Receptor | Ligand | Selectivity Profile | Reference |

| Delta (δ) | This compound | Much less potency toward delta sites compared to mu sites. | [8] |

| Kappa (κ) | This compound | Least effective at kappa sites. | [8] |

| Delta (δ) & Kappa (κ) | This compound | Weaker inhibitor of delta and kappa opioids. | [4][6] |

Table 2: Opioid Receptor Selectivity of this compound. This table illustrates the high selectivity of this compound for the mu-opioid receptor over the delta and kappa opioid receptors. Studies consistently show a significantly lower affinity for δ and κ receptors.[4][6][8]

Functional Activity: A Potent Agonist

Beyond simple binding, this compound is a potent agonist at the mu-opioid receptor. This means that upon binding, it activates the receptor, initiating a signaling cascade that ultimately leads to its analgesic and other opioid-like effects. The agonist activity can be quantified using functional assays such as the [35S]GTPγS binding assay, which measures the activation of G-proteins, a key step in opioid receptor signaling.

| Assay | Ligand | EC50 (nM) | Efficacy | Reference |

| [35S]GTPγS Binding | This compound | 70.9 | Full Agonist | [4][6] |

Table 3: Functional Agonist Activity of this compound. This table presents the EC50 value for this compound in a GTPγS binding assay, demonstrating its ability to potently activate G-protein signaling through the mu-opioid receptor.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting binding and functional data. Below are detailed protocols for two key assays used in the characterization of this compound.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor.

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

-

Radioligand: [3H]this compound or other selective opioid receptor radioligands (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).

-

Test Compound: this compound (unlabeled).

-

Membrane Preparation: Homogenates of rat brain tissue or membranes from cells expressing the opioid receptor of interest.

-

Assay Buffer: Typically Tris-HCl buffer (pH 7.4).

-

Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.

-

Termination of Binding: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the agonist-induced activation of G-proteins coupled to the receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a mu-opioid receptor agonist.

Materials:

-

[35S]GTPγS: A non-hydrolyzable analog of GTP.

-

Test Compound: this compound.

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2, EGTA, and NaCl.

-

GDP (Guanosine Diphosphate): To ensure the G-proteins are in an inactive state at the start of the assay.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepared as described above.

-

Assay Setup: In a microplate, combine the membrane preparation, GDP, and varying concentrations of the test compound (this compound).

-

Pre-incubation: The plate is pre-incubated to allow the agonist to bind to the receptors.

-

Initiation of Reaction: The reaction is initiated by adding [35S]GTPγS.

-

Incubation: The plate is incubated at 30°C to allow for agonist-stimulated [35S]GTPγS binding to the G-proteins.

-

Termination and Filtration: The assay is terminated by rapid filtration through a filter plate.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow.

Conclusion

This compound is a highly potent and selective mu-opioid receptor agonist. Its sub-nanomolar binding affinity for the MOR, coupled with its high efficacy in activating G-protein signaling, provides a molecular basis for its remarkable analgesic potency. The detailed experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this and other novel opioid compounds. The distinct pharmacological profile of this compound, including a potential ceiling effect on certain adverse effects like gastrointestinal transit inhibition, underscores the importance of continued research into its mechanisms of action, which may pave the way for the development of safer and more effective analgesics.[1]

References

- 1. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 14-Methoxydihydromorphinone - Wikipedia [en.wikipedia.org]

- 6. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of binding affinity and intrinsic activity of the potent mu-opioid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of 14-Methoxymetopon in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methoxymetopon, a derivative of the 14-alkoxymorphinan class, is a highly potent and selective µ-opioid receptor agonist.[1] First synthesized in the 1990s, it has demonstrated a unique pharmacological profile in rodent models, characterized by exceptional analgesic efficacy that far surpasses that of morphine, coupled with a potentially improved safety profile regarding common opioid-related side effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3] This technical guide provides an in-depth overview of the in vivo effects of this compound in rodent models, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows and its pharmacological properties to support further research and drug development.

Analgesic Effects

This compound exhibits remarkable antinociceptive potency across various rodent models of pain, including thermal, chemical, and inflammatory pain.[4] Its potency relative to morphine varies depending on the specific assay and the route of administration, ranging from 15 to over 20,000 times that of morphine.[1][4]

Quantitative Analgesic Data

| Pain Model | Species | Route of Administration | This compound Potency vs. Morphine | Reference |

| Tail-Flick Test | Rat | Systemic | ~500-fold greater | [1][2] |

| Hot-Plate Test | Mouse | Subcutaneous (s.c.) | ~50-fold higher | [4] |

| Acetic Acid Writhing Test | Mouse | Systemic | Up to 20,000-fold greater | [1][4] |

| Tail Electrical Stimulation | Rat | Subcutaneous (s.c.) | Significantly more potent | [5] |

| Carrageenan-Induced Hyperalgesia | Rat | - | Significantly reduced pain-behavior | [4] |

| Paraphenylquinone (PPQ) Writhing | Mouse | - | More potent | [4] |

When administered directly into the central nervous system (spinal or supraspinal routes), its analgesic activity can be over a million-fold greater than morphine.[2][3]

Adverse Effect Profile

A key feature of this compound's in vivo profile is its separation of potent analgesia from the severe dose-limiting side effects associated with traditional opioids.

Respiratory Effects

Studies in canines, which are often used to model respiratory effects relevant to humans, have shown that this compound does not induce significant respiratory depression, a stark contrast to equipotent doses of sufentanil.[4][6] While comprehensive data in rodent models is less detailed in the provided results, the findings in other species are a strong indicator of a favorable respiratory safety profile.

Gastrointestinal Transit

In mice, this compound retards intestinal transit but, unlike morphine which can cause complete inhibition, it displays a ceiling effect, inhibiting transit by no more than 65% regardless of the dose.[1][2]

Sedation and Motor Impairment

At antinociceptive doses, this compound has been observed to produce reduced sedation compared to morphine.[1] In mouse rotarod assays, a test for motor coordination, no sedative effects were observed at doses that produced significant analgesia.[1] However, another study noted that at a dose of 0.1 mg/kg (s.c.), it did cause a significant decrease in motor coordination.[7]

Reward, Tolerance, and Dependence

This compound has been reported to have a reduced liability for developing tolerance and physical dependence compared to morphine in rodent models.[8] One study found that 14-ethoxymetopon, a closely related compound, failed to induce significant tolerance to its antinociceptive action.[4] Chronic administration of this compound in rats did not lead to the desensitization or downregulation of µ-opioid receptors in the brain, which is a common cellular mechanism underlying tolerance.[9]

In Sardinian alcohol-preferring rats, systemic administration of this compound dose-dependently suppressed ethanol and food intake initially, followed by a specific increase in ethanol intake, suggesting a complex interaction with reward pathways.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for key experiments based on standard practices.

Hot-Plate Test

This test assesses the response to a thermal pain stimulus, primarily reflecting supraspinal mechanisms.[11]

-

Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 51-55°C.[11][12]

-

Procedure:

-

A baseline latency is determined by placing a mouse or rat on the hot plate and measuring the time until a nocifensive response is observed (e.g., paw licking, jumping).[11] A cut-off time (e.g., 15-30 seconds) is used to prevent tissue damage.[11]

-

The test compound (this compound) or vehicle is administered via the desired route (e.g., subcutaneous).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), the animal is again placed on the hot plate, and the response latency is recorded.[11]

-

An increase in latency time compared to the baseline and vehicle-treated group indicates an antinociceptive effect.

-

Tail-Flick Test

This method also measures response to thermal pain but is considered to be predominantly a spinal reflex.[11]

-

Apparatus: An analgesiometer that focuses a beam of high-intensity light (radiant heat) onto the animal's tail.[11]

-

Procedure:

-

The rat or mouse is gently restrained, and its tail is positioned in the apparatus.

-

A baseline latency for the tail-flick response is recorded. A cut-off time is employed to prevent injury.

-

Following drug or vehicle administration, the tail-flick latency is measured at set intervals.[13]

-

Analgesia is quantified as an increase in the time taken to flick the tail away from the heat source.

-

Conditioned Place Preference (CPP)

CPP is a standard behavioral model used to evaluate the rewarding or aversive properties of a drug.[14]

-

Apparatus: A two- or three-compartment chamber where compartments are distinguished by distinct visual and tactile cues (e.g., wall color, floor texture).[14][15]

-

Procedure:

-

Pre-Conditioning (Habituation): The animal is allowed to freely explore all compartments to determine any initial preference for one environment over the other.[15]

-

Conditioning: This phase consists of several days of training. On alternating days, the animal receives an injection of the drug (this compound) and is confined to one compartment. On the other days, it receives a vehicle injection and is confined to the opposite compartment.[14][16]

-

Post-Conditioning (Test): After the conditioning phase, the animal is placed back into the apparatus with free access to all compartments, and the time spent in each compartment is recorded.[17] A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[14]

-

Visualizations: Workflows and Pathways

Experimental and Pharmacological Workflows

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound, a potent opioid agonist, on the responses to the tail electric stimulation test and plus-maze activity in male rats: neuroendocrine correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacological profile of the 5-benzyl analogue of this compound, a novel μ opioid analgesic with reduced propensity to alter motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lack of regulatory changes of µ-opioid receptors by this compound treatment in rat brain. Further evidence for functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a highly potent mu opioid agonist, biphasically affects ethanol intake in Sardinian alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jcdr.net [jcdr.net]

- 12. dol.inf.br [dol.inf.br]

- 13. The evaluation of antinociceptive activity of alkaloid, methanolic, and aqueous extracts of Malaysian Mitragyna speciosa Korth leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 16. A morphine reward generalization mouse model based on conditioned place preference and aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

14-Methoxymetopon: A Technical Guide to a Potent µ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methoxymetopon is a potent and highly selective µ-opioid receptor (MOR) agonist that has demonstrated significant analgesic properties, in some cases hundreds or even thousands of times greater than morphine.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, experimental evaluation, and the underlying signaling mechanisms. Quantitative data from key studies are summarized, and detailed protocols for essential experimental assays are provided to facilitate further research and development.

Pharmacological Profile

This compound is a derivative of metopon, characterized by a methoxy group at the 14-position.[2] This structural modification confers a remarkable increase in analgesic potency.[2]

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the high affinity of this compound for the µ-opioid receptor. These studies typically involve the use of radiolabeled this compound ([³H]this compound) and membrane preparations from rat brains or cells expressing MOR splice variants.[3][4]

| Parameter | Value | Species/System | Reference |

| Ki | 0.43 nM | Rat brain membranes | [3] |

| Bmax | 314 fmol/mg protein | Rat brain membranes | [3] |

| KD | ~0.2 nM | CHO cells expressing mMOR-1 variants | [4] |

| KD (mMOR-1F) | 1.2 nM | CHO cells expressing mMOR-1F variant | [4] |

Table 1: µ-Opioid Receptor Binding Parameters for this compound. This table summarizes the equilibrium dissociation constant (Ki and KD) and maximum binding capacity (Bmax) of this compound for the µ-opioid receptor in different experimental systems.

Functional Activity

The agonist activity of this compound at the µ-opioid receptor has been quantified using functional assays such as the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor, a key step in opioid signaling.

| Parameter | Value | Species/System | Reference |

| EC50 | 70.9 nM | Rat brain membranes | [3] |

| Potency vs. DAMGO | Up to 65-fold more potent | CHO cells expressing mMOR-1 variants | [4] |

Table 2: In Vitro Functional Potency of this compound. This table presents the half-maximal effective concentration (EC50) and relative potency of this compound in stimulating G-protein activation.

In Vivo Analgesic Efficacy

Animal models of nociception are crucial for evaluating the analgesic effects of opioid compounds. The hot plate and tail flick tests are standard methods used to assess the response to thermal pain stimuli.

| Test | Potency vs. Morphine | Species | Route of Administration | Reference |

| Acetic Acid Writhing | 130-300 times more potent | Mouse | Not Specified | [5] |

| Hot Plate Test | 130-300 times more potent | Rat | Not Specified | [5] |

| Tail Flick Test | 130-300 times more potent | Rat | Not Specified | [5] |

| Systemic Administration | ~500 times more potent | Not Specified | Systemic | [1][2] |

| Spinal/Supraspinal | >1,000,000 times more potent | Not Specified | Spinal/Supraspinal | [1][2] |

Table 3: In Vivo Analgesic Potency of this compound. This table highlights the significantly greater analgesic potency of this compound compared to morphine in various animal models and routes of administration.

Signaling Pathways

Activation of the µ-opioid receptor by an agonist like this compound initiates intracellular signaling cascades that are primarily mediated by G-proteins. However, a parallel pathway involving β-arrestin is also engaged, which is often associated with the adverse effects of opioids.

G-Protein Signaling Pathway

The canonical signaling pathway responsible for the analgesic effects of µ-opioid agonists involves the activation of inhibitory G-proteins (Gi/Go).

Caption: G-Protein signaling cascade initiated by this compound at the µ-opioid receptor.

β-Arrestin Signaling Pathway

The β-arrestin pathway is primarily involved in receptor desensitization and internalization, and has been linked to opioid-related side effects such as tolerance and respiratory depression.[6]

Caption: β-Arrestin pathway leading to µ-opioid receptor desensitization and internalization.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the µ-opioid receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]this compound (at a concentration near its KD), and a range of concentrations of unlabeled this compound. For non-specific binding, use a high concentration of a non-radiolabeled opioid agonist like naloxone.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This protocol measures the functional activation of G-proteins by this compound.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Prepare membranes from cells stably expressing the µ-opioid receptor, as described for the radioligand binding assay.

-

Assay Incubation: In a 96-well plate, combine the membranes with assay buffer containing MgCl₂, NaCl, and GDP. Add varying concentrations of this compound. Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Quantification: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration. Use non-linear regression to determine the EC50 and Emax values.

Hot Plate Test

This in vivo assay assesses the analgesic effect of this compound against a thermal pain stimulus.

Caption: Workflow for the hot plate test.

Methodology:

-

Animal Acclimation: Acclimate the animals to the testing environment to reduce stress.

-

Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

-

Testing: At the expected time of peak drug effect, place the animal on a hot plate maintained at a constant, noxious temperature (e.g., 52-55°C).

-

Latency Measurement: Start a timer immediately upon placing the animal on the hot plate. Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping.

-

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, and if the animal does not respond within this time, it is removed from the plate.

-

Data Analysis: Compare the mean latency times of the drug-treated group to the control group to determine the analgesic effect.

Tail Flick Test

This is another common in vivo assay for measuring analgesia in response to a thermal stimulus.

Caption: Workflow for the tail flick test.

Methodology:

-

Animal Acclimation and Drug Administration: Similar to the hot plate test.

-

Restraint: Place the animal in a restraining device that holds its body while leaving the tail exposed.

-

Stimulus Application: Apply a focused beam of high-intensity light to the ventral surface of the tail.

-

Latency Measurement: An automated system detects the tail flick response and records the latency from the onset of the light stimulus.

-

Cut-off Time: A cut-off is used to prevent tissue damage.

-

Data Analysis: The analgesic effect is determined by comparing the tail flick latencies of the treated animals with those of the control group.

Conclusion

This compound stands out as a µ-opioid receptor agonist with exceptionally high potency and selectivity. The data presented in this guide underscore its significant potential as an analgesic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate its pharmacological properties, explore its therapeutic applications, and develop novel analgesics with improved efficacy and safety profiles. The elucidation of its signaling pathways provides a framework for understanding its mechanism of action and for designing drugs that may preferentially activate the desired analgesic pathways while minimizing adverse effects.

References

Early Research on 14-Alkoxymorphinan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morphinan skeleton has long been a cornerstone in the development of potent analgesics. Early research recognized that modifications to this core structure could dramatically alter a compound's pharmacological profile, leading to the investigation of numerous derivatives. Among these, the 14-alkoxymorphinans have emerged as a particularly promising class of opioids. Seminal work in this area revealed that the introduction of an alkoxy group at the 14-position of the morphinan scaffold could significantly enhance analgesic potency, and in some cases, offer a more favorable side-effect profile compared to traditional opioids like morphine.[1] This technical guide provides an in-depth overview of the foundational research on 14-alkoxymorphinan derivatives, focusing on their structure-activity relationships, pharmacological properties, and the experimental methodologies used in their evaluation.

Core Concepts and Early Discoveries

The journey into 14-alkoxymorphinan derivatives was driven by the quest for more potent and safer opioid analgesics. A pivotal discovery was that substituting the 14-hydroxyl group of oxymorphone with a methoxy group, to create 14-O-methyloxymorphone, resulted in a significant increase in antinociceptive potency.[1][2][3][4] This compound was reported to be up to 40 times more potent than oxymorphone and up to 800 times more potent than morphine in rodent pain models.[4] However, it still produced typical opioid-related side effects such as respiratory depression and physical dependence.[4]

Further research led to the synthesis of 14-methoxymetopon, a derivative of 14-O-methyloxymorphone with a methyl group at the 5-position.[1] This compound exhibited exceptionally high potency, in some assays being thousands of times more active than morphine, while demonstrating a surprisingly improved side-effect profile, including reduced respiratory depression and constipation.[1][2][4][5] These early findings highlighted the critical role of the 14-alkoxy substituent in modulating the pharmacological activity of morphinans and spurred further investigation into this chemical space.

Quantitative Data Summary

The following tables summarize key quantitative data from early research on 14-alkoxymorphinan derivatives, providing a comparative overview of their binding affinities and in vivo potencies.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |

| Morphine | 6.5 | 290 | 44 | [6] |

| Oxymorphone | 0.97 | 80.5 | 61.6 | [7] |

| 14-O-Methyloxymorphone | 0.11 | 12.3 | 25.5 | [2] |

| This compound | 0.15 | 13.3 | 25.2 | [2] |

| 14-O-Benzyloxymorphone | 0.18 | 2.8 | 4.9 | [3] |

| 14-Phenylpropoxymetopon (PPOM) | 0.13 | 0.28 | 0.45 | [8] |

Table 2: In Vivo Antinociceptive Potency (ED50, mg/kg, s.c.)

| Compound | Hot-Plate Test (mice) | Tail-Flick Test (mice) | Writhing Test (mice) | Reference(s) |

| Morphine | 1.2 | 4.7 | 0.3 | [6][9] |

| Oxymorphone | 0.03 | 0.17 | - | [6] |

| 14-O-Methyloxymorphone | 0.003 | - | - | [10] |

| This compound | 0.0002 | 0.0009 | 0.00002 | [8] |

| 14-Phenylpropoxymetopon (PPOM) | 0.00002 | 0.000036 | 0.000008 | [8] |

Experimental Protocols

The characterization of 14-alkoxymorphinan derivatives relies on a suite of well-established in vitro and in vivo assays. The following sections detail the methodologies for key experiments cited in early research.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of 14-alkoxymorphinan derivatives for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).[11][12]

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

-

Test compound (14-alkoxymorphinan derivative).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.[13]

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[13]

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which a compound activates a G-protein coupled receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of 14-alkoxymorphinan derivatives as agonists at opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[14]

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with the test compound and GDP in the assay buffer.

-

Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.[15]

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins (e.g., 60 minutes at 30°C).[15]

-

Termination and Filtration: The assay is terminated by rapid filtration through filter plates.[15]

-

Washing: The filters are washed with ice-cold wash buffer.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the concentration of the test compound to determine the EC50 and Emax values.

Hot-Plate Test

This is an in vivo assay used to assess the analgesic effect of a compound against a thermal stimulus.

Objective: To measure the antinociceptive potency of 14-alkoxymorphinan derivatives in rodents.

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[16]

Procedure:

-

Acclimation: Animals (typically mice or rats) are acclimated to the testing room.

-

Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw or jumping) is recorded as the baseline latency.[17] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: The test compound is administered (e.g., subcutaneously).

-

Post-treatment Latency: At a predetermined time after drug administration, the animal is again placed on the hot plate, and the response latency is measured.

-

Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value is then determined from the dose-response curve.

Visualizations

Opioid Receptor Signaling Pathway```dot

Caption: Typical workflow for evaluating novel 14-alkoxymorphinan derivatives.

General Synthetic Scheme

Caption: Generalized synthetic route to 14-alkoxymorphinan derivatives.

Conclusion

The early research into 14-alkoxymorphinan derivatives laid a critical foundation for the development of novel opioid analgesics. The discovery that substitution at the 14-position could dramatically increase potency and, in some cases, improve the side-effect profile, opened up new avenues for drug design. The systematic application of in vitro and in vivo pharmacological assays was instrumental in elucidating the structure-activity relationships that govern the activity of these compounds. This technical guide has provided a summary of the key findings, quantitative data, and experimental methodologies from this foundational period of research, offering a valuable resource for scientists and researchers continuing to innovate in the field of pain management.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of 14-alkoxymorphinans. 20. 14-phenylpropoxymetopon: an extremely powerful analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 14-alkoxymorphinans. 18. N-substituted 14-phenylpropyloxymorphinan-6-ones with unanticipated agonist properties: extending the scope of common structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 14-alkoxymorphinans. 1. Highly potent opioid agonists in the series of (-)-14-methoxy-N-methylmorphinan-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 17. Hot plate test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Analgesic Properties of 14-Methoxymetopon

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methoxymetopon, a semi-synthetic derivative of metopon, is a highly potent and selective µ-opioid receptor (MOR) agonist that has demonstrated exceptional analgesic properties in preclinical studies.[1][2] Its remarkable potency, which is approximately 500 times that of morphine when administered systemically and over a million-fold greater via spinal or supraspinal routes, positions it as a significant compound of interest in pain management research.[1][2][3][4] This technical guide provides a comprehensive overview of the analgesic profile of this compound, including its receptor binding affinity, in vivo and in vitro pharmacology, and a detailed examination of the experimental protocols used for its characterization. Furthermore, this document elucidates the signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action and pharmacological evaluation. Notably, this compound exhibits a favorable safety profile, with reduced adverse effects such as respiratory depression and gastrointestinal transit inhibition compared to traditional opioids.[1][4]

Introduction

Opioid analgesics remain the cornerstone for the management of moderate to severe pain. However, their clinical utility is often limited by a narrow therapeutic window and a range of debilitating side effects, including respiratory depression, constipation, sedation, and the potential for tolerance and dependence.[5] The quest for safer and more effective analgesics has driven the development of novel opioid compounds with improved pharmacological profiles. This compound emerged from this research as a derivative of the 14-alkoxymorphinan class, synthesized with the aim of enhancing analgesic potency while mitigating adverse effects.[1] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the analgesic properties of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound, allowing for a clear comparison with other opioids.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |

| µ-Opioid Receptor | [³H]this compound | 0.43 | Rat brain membranes | [6] |

| µ-Opioid Receptor | This compound | 0.01 | Not Specified | [1] |

| δ-Opioid Receptor | This compound | ~100-fold lower than µ | Not Specified | [3] |

| κ-Opioid Receptor | This compound | ~100-fold lower than µ | Not Specified | [3] |

Table 2: In Vivo Analgesic Potency of this compound Compared to Morphine

| Analgesic Assay | Species | Route of Administration | Relative Potency (vs. Morphine) | Reference |

| Systemic Administration | Not Specified | Systemic | ~500x | [3][4] |

| Spinal Administration | Not Specified | Spinal | >1,000,000x | [3][4] |

| Supraspinal Administration | Not Specified | Supraspinal | >1,000,000x | [3][4] |

| Acetic Acid Writhing Test | Mouse | Not Specified | Up to 20,000x | [1] |

| Hot Plate & Tail Flick Tests | Rat | Subcutaneous | 130-300x | [7] |

Table 3: Functional Activity of this compound

| Assay | Parameter | Value | Species/Tissue | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 70.9 nM | Rat brain membranes | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's analgesic properties.

In Vivo Analgesic Assays

The tail-flick test is a widely used method to assess the spinal analgesic effects of compounds.

-

Apparatus: A tail-flick analgesiometer consisting of a radiant heat source (e.g., a high-intensity light beam) and a photosensor to detect the tail flick.

-

Procedure:

-

Rodents (typically rats or mice) are gently restrained, with their tails exposed to the radiant heat source.

-

The latency to a rapid flick of the tail away from the heat is automatically recorded.

-

A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Baseline latencies are determined for each animal before drug administration.

-

This compound or a reference compound like morphine is administered (e.g., subcutaneously, intrathecally).

-

Tail-flick latencies are measured at predetermined time points after drug administration to determine the peak effect and duration of action.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

The hot plate test measures the supraspinal analgesic response to a thermal stimulus.

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C), enclosed by a clear acrylic cylinder to keep the animal on the plate.

-

Procedure:

-

Mice or rats are placed on the heated surface of the hot plate.

-

The latency to the first sign of nociception (e.g., licking or shaking of a hind paw, jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

-

Animals are tested for baseline latency before administration of the test compound.

-

Following drug administration, animals are re-tested at various time points.

-

-

Data Analysis: The increase in latency to respond is indicative of analgesia and can be expressed as a percentage of the baseline latency or as %MPE.

This test is a model of visceral pain used to evaluate peripherally and centrally acting analgesics.

-

Procedure:

-

Mice are pre-treated with this compound, a vehicle control, or a standard analgesic.

-

After a set absorption time, a dilute solution of acetic acid (e.g., 0.6-1% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.

-

-

Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing in the drug-treated group compared to the vehicle-treated control group.

In Vitro Assays

This assay is used to determine the affinity and selectivity of a compound for specific receptors.

-

Materials:

-

Cell membranes prepared from tissues or cells expressing the opioid receptor of interest (e.g., rat brain homogenates).

-

A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR).

-

Unlabeled this compound at various concentrations.

-

Incubation buffer, filtration apparatus, and a scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This functional assay measures the ability of an agonist to activate G-protein-coupled receptors.

-

Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.

-

Procedure:

-

Cell membranes expressing the µ-opioid receptor are incubated with varying concentrations of this compound in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.

-

The incubation is carried out for a specific time at a controlled temperature.

-

The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.

-

The amount of radioactivity on the filters is measured.

-

-

Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined. These parameters provide a measure of the agonist's potency and efficacy.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the investigation of this compound.

Signaling Pathway of this compound at the µ-Opioid Receptor

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Experimental Workflow for Characterizing a Novel Analgesic

Caption: A logical workflow for the preclinical evaluation of a novel analgesic compound.

Conclusion

This compound stands out as a µ-opioid receptor agonist with an exceptionally potent analgesic profile and a desirable separation of analgesia from common opioid-related side effects. Its high affinity and selectivity for the µ-opioid receptor, coupled with its remarkable potency in preclinical models of pain, underscore its potential as a lead compound for the development of next-generation analgesics. The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive framework for researchers to further investigate this compound and other novel opioid compounds. Future research should continue to explore its long-term safety profile, potential for tolerance and dependence, and its efficacy in more complex and chronic pain models to fully elucidate its therapeutic potential.

References

- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. Signal transduction efficacy of the highly potent mu opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

Methodological & Application

Application Notes: 14-Methoxymetopon Administration in Animal Studies

Introduction

14-Methoxymetopon is a semi-synthetic opioid analgesic derived from metopon.[1] It is a highly potent and selective µ-opioid receptor agonist, exhibiting significantly greater analgesic activity than morphine in various animal models.[1][2][3] When administered systemically, it is approximately 500 times more potent than morphine.[1][2][3] This potency is dramatically increased with spinal or supraspinal administration, reaching over a million-fold greater than morphine.[2][3] Its unique pharmacological profile includes potent analgesia with a reduced incidence of common opioid side effects such as respiratory depression, sedation, and constipation.[1][2][3][4]

Pharmacological Profile

-

Mechanism of Action: this compound acts as a selective agonist at µ-opioid receptors.[1][2] Its analgesic effects are fully antagonized by µ-selective antagonists like naltrexone.[1]

-

Potency: Its analgesic potency varies depending on the administration route and the pain model used. In rodent models of visceral pain (acetic acid writhing test), its potency can be up to 20,000 times that of morphine.[1]

-

Side Effect Profile: Compared to morphine and other potent opioids like sufentanil, this compound demonstrates a more favorable safety profile.[1] Studies in dogs have shown that intravenous administration induces no significant respiratory depression and less sedation, bradycardia, and hypotension compared to sufentanil.[1][4] It also exhibits a ceiling effect on the inhibition of gastrointestinal transit in mice, suggesting a lower propensity for constipation.[1][2]

Administration Routes in Animal Studies

This compound has been effectively administered in animal studies through various routes, each offering distinct advantages for preclinical research.

-

Systemic Administration:

-

Subcutaneous (s.c.): A common route for producing systemic analgesic effects in rodents.[5][6][7]

-

Intravenous (i.v.): Used for rapid onset of action and to assess cardiovascular and respiratory effects, particularly in larger animals like dogs.[1][4][6][8]

-

Intraperitoneal (i.p.): Another common route for systemic administration in rodent studies.[6][8]

-

-

Central Administration:

The choice of administration route depends on the specific aims of the study, such as investigating systemic analgesia versus central mechanisms of action.

Data Presentation

Table 1: Analgesic Potency of this compound Compared to Morphine in Rodents

| Animal Model | Administration Route | Potency Ratio (this compound vs. Morphine) | Reference |

| Tail-Flick Test (Rat) | Systemic | ~500-fold greater | [1][2] |

| Acetic Acid Writhing Test (Mouse) | Systemic | Up to 20,000-fold greater | [1] |

| Hot Plate Test (Rat) | Not Specified | 130-300 fold more potent | [9] |

| Tail Flick Test (Rat) | Not Specified | 130-300 fold more potent | [9] |

| Acetic Acid Induced Abdominal Constriction (Mouse) | Not Specified | 130-300 fold more potent | [9] |

| Spinal/Supraspinal Administration | Central (i.c.v., i.t.) | >1,000,000-fold greater | [2][3] |

Table 2: Physiological Effects of Intravenous this compound vs. Sufentanil in Dogs

| Parameter | This compound | Sufentanil | Reference |

| Respiratory Depression (PaO₂ drop) | 4% | 41% | [1] |

| Hypotension (Maximal drop) | 6% | 20% | [1] |

| Bradycardia (Maximal effect) | 19% | 42% | [1][4] |

| Sedation (EEG delta-power increase) | 288% | 439% | [1] |

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects using the Hot Plate Test in Mice

This protocol is adapted from methodologies used for potent opioid analgesics.

-

Animal Model: Male ICR mice (20-25 g).

-

Drug Preparation: Dissolve this compound in sterile saline. Prepare a range of doses based on potency estimates (e.g., starting from 1 µg/kg).

-

Administration: Administer the prepared solution subcutaneously (s.c.) in the scruff of the neck.

-

Hot Plate Test:

-

Maintain the hot plate at a constant temperature of 55 ± 0.5°C.

-

Gently place the mouse on the hot plate and start a timer.

-

Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

-

Record the latency (in seconds) to the first sign of nociception.

-

To prevent tissue damage, a cut-off time of 45-60 seconds is implemented.

-

Test the animals at baseline (before drug administration) and at various time points after administration (e.g., 15, 30, 60, and 120 minutes).

-

-

Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 2: Intravenous Administration and Cardiovascular Monitoring in Dogs

This protocol is based on studies evaluating the safety profile of potent opioids.

-

Animal Model: Trained adult Beagle dogs.

-

Surgical Preparation (if required): For continuous monitoring, animals may be instrumented with arterial and venous catheters under light anesthesia, followed by a recovery period.

-

Drug Preparation: Dissolve this compound in sterile saline suitable for intravenous injection. Doses used in previous studies include graded doses of 3, 6, and 12 µg/kg.[4]

-

Administration: Administer the drug as a slow bolus injection into a cephalic vein.

-

Physiological Monitoring:

-

Continuously monitor heart rate and rhythm using an electrocardiogram (ECG).

-

Measure arterial blood pressure via an arterial catheter connected to a pressure transducer.

-

Monitor respiratory function by measuring arterial blood gases (PaO₂ and PaCO₂).

-

Record baseline measurements before drug administration and at frequent intervals post-administration.

-

-

Data Analysis: Compare the post-administration physiological parameters to baseline values to determine the cardiovascular and respiratory effects of the compound.

Visualizations

Caption: Experimental workflow for this compound administration in animal studies.

Caption: Signaling pathway of this compound via the µ-opioid receptor.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a potent opioid agonist, on the responses to the tail electric stimulation test and plus-maze activity in male rats: neuroendocrine correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo pharmacological profile of the 5-benzyl analogue of this compound, a novel μ opioid analgesic with reduced propensity to alter motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 14-Methoxymetopon Dissolution in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methoxymetopon is a potent and highly selective µ-opioid receptor agonist, demonstrating significantly greater analgesic potency than morphine in various preclinical models.[1][2] Developed in the mid-1990s, this semi-synthetic opioid is a derivative of metopon and is characterized by a methoxy group at the 14-position.[1] Its unique pharmacological profile, which includes potent analgesia with a potential ceiling effect on adverse effects like respiratory depression and constipation, makes it a valuable tool for pain research and the development of safer opioid therapeutics.[1][3]

These application notes provide a detailed protocol for the dissolution of this compound for in vivo administration, ensuring solution stability, sterility, and accurate dosing for reliable and reproducible experimental outcomes. The primary vehicle discussed is sterile physiological saline, which has been documented for subcutaneous administration in murine models.[4]

Pharmacological Profile: Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound at opioid receptors, providing a comparative overview with other standard opioids.

Table 1: Opioid Receptor Binding Affinity

| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Reference |

| This compound | 0.43 | >100-fold selectivity vs. µ | >100-fold selectivity vs. µ | [5][6] |

| Morphine | 6.55 | - | - | [7] |

| DAMGO | 1 | - | - | [4] |

Kᵢ (Inhibition Constant): A measure of binding affinity; a lower Kᵢ value indicates higher affinity. DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin, a selective µ-opioid agonist.

Table 2: In Vitro and In Vivo Potency

| Compound | In Vitro Potency (EC₅₀, nM) [³⁵S]GTPγS | In Vivo Analgesic Potency (ED₅₀) | Species/Test | Reference |

| This compound | 70.9 | ~500x more potent than morphine (systemic) | Mouse/Rat | [1][5] |

| Morphine | - | - | - | |

| 5-benzyl analogue of 14-MM | Potent agonist | ~50-fold higher than morphine | Mouse/Hot-plate & Tail-flick | [4][8] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. ED₅₀ (Half-maximal Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population.

Experimental Protocol: Dissolution of this compound

This protocol details the preparation of a this compound solution for subcutaneous administration in rodents. All procedures should be performed using aseptic techniques in a laminar flow hood to ensure sterility.

Materials:

-

This compound (hydrochloride salt is commonly used for aqueous solubility)

-

Sterile 0.9% Sodium Chloride for Injection (Physiological Saline)

-

Sterile, sealed glass vials with rubber septa

-

Sterile syringes and needles (e.g., 27-gauge)

-

70% Ethanol for disinfection

-

Vortex mixer (optional)

-